molecular formula C5H3F4N3 B160376 2,3,5,6-Tetrafluoro-4-hydrazinopyridine CAS No. 1735-44-0

2,3,5,6-Tetrafluoro-4-hydrazinopyridine

Cat. No.: B160376
CAS No.: 1735-44-0
M. Wt: 181.09 g/mol
InChI Key: ANSZZPJMTBLPCY-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-hydrazinopyridine is a fluorinated pyridine derivative with the molecular formula C5H3F4N3. This compound is characterized by the presence of four fluorine atoms and a hydrazine group attached to the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrafluoro-4-hydrazinopyridine typically involves the nucleophilic substitution of halogen atoms in polyhalopyridines by hydrazine hydrate. One common method is the reaction of 2,3,5,6-tetrafluoropyridine with hydrazine hydrate in a suitable solvent such as ethanol or dimethylformamide at elevated temperatures . The reaction proceeds as follows:

C5H2F4N+N2H4H2OC5H3F4N3+H2O\text{C}_5\text{H}_2\text{F}_4\text{N} + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_3\text{F}_4\text{N}_3 + \text{H}_2\text{O} C5​H2​F4​N+N2​H4​⋅H2​O→C5​H3​F4​N3​+H2​O

Industrial Production Methods: Industrial production of this compound can be achieved through the reaction of pentafluoropyridine with hydrazine hydrate. This method is advantageous due to its high yield and simplicity. The reaction is typically carried out in a solvent such as dimethylformamide at temperatures ranging from 0°C to 150°C .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrafluoro-4-hydrazinopyridine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Methyl iodide in the presence of an oxidizing agent.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.

    Substitution: Hydrazine hydrate in solvents like ethanol or dimethylformamide.

Major Products:

    Oxidation: 2,3,5,6-Tetrafluoro-4-iodopyridine.

    Reduction: 2,3,5,6-Tetrafluoropyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Properties

IUPAC Name

(2,3,5,6-tetrafluoropyridin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F4N3/c6-1-3(12-10)2(7)5(9)11-4(1)8/h10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSZZPJMTBLPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1F)F)F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366399
Record name 2,3,5,6-Tetrafluoro-4-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1735-44-0
Record name 2,3,5,6-Tetrafluoro-4-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pentafluoropyridine (3.4 g; 20 mmol) was dissolved in dichloromethane (50 mL) and chilled in an ice bath. To the solution was added hydrazine (640 mg; 22 mmol) and it was stirred overnight. The solvent was evaporated, and the residue was dissolved in dichloromethane (50 mL) and washed with a 10% sodium carbonate solution (5 mL). It was dried over magnesium sulfate, and evaporated, to give crude 2,3,5,6-tetrafluoro-pyridin-4-yl-hydrazine. The crude product was then dissolved in ethanol. To the solution was added one drop of acetic acid, and m-tolylaldehyde (1.45 g; 12 mmol) and it was heated at 60° C. overnight. The resulting precipitate was filtered and dried to give N-(3-methyl-benzylidene)-N′-(2,3,5,6-tetrafluoro-pyridin-4-yl)-hydrazine (2.2 g).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
640 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary synthetic routes to obtain 2,3,5,6-tetrafluoro-4-iodopyridine from 2,3,5,6-tetrafluoro-4-hydrazinopyridine?

A1: 2,3,5,6-Tetrafluoro-4-iodopyridine, a versatile precursor for further derivatization, can be synthesized from this compound through two main methods []:

    Q2: What is the preferred method for synthesizing 4-azido-2,3,5,6-tetrafluoropyridine, and why?

    A2: While 4-azido-2,3,5,6-tetrafluoropyridine can be synthesized by nitrosation of this compound, the preferred method utilizes the reaction of pentafluoropyridine with sodium azide in acetonitrile []. This method is favored due to its efficiency and ability to also synthesize other azido-fluoropyridines, such as 4-azido-3-chloro-2,5,6-trifluoropyridine and 4-azido-3,5-dichloro-2,6-difluoropyridine, from their respective chlorinated precursors [].

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